molecular formula C8H8N2 B8798361 2,6-Dimethylnicotinonitrile

2,6-Dimethylnicotinonitrile

Cat. No.: B8798361
M. Wt: 132.16 g/mol
InChI Key: QGXZAZZCEUKMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is cataloged as a specialty chemical () and is likely utilized in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals due to its reactive nitrile group and aromatic framework.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,1-2H3

InChI Key

QGXZAZZCEUKMGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

2,6-Dimethylisonicotinonitrile

  • Structural Differences: A positional isomer with methyl groups at the 2- and 6-positions but a nitrile group at the 4-position (isonicotinonitrile backbone).
  • For example, the 4-nitrile may stabilize adjacent positions differently compared to the 3-nitrile in 2,6-dimethylnicotinonitrile.
  • Applications : Likely used in similar synthetic pathways but with distinct regioselectivity outcomes.

2,6-Dichloronicotinonitrile (CAS 40381-90-6)

  • Structural Differences : Chlorine atoms replace methyl groups at the 2- and 6-positions (Molecular Formula: C₆H₂Cl₂N₂; MW: 173.00 g/mol) ().
  • Reactivity: Chlorine’s electronegativity enhances electrophilicity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, methyl groups in this compound may promote steric hindrance or electron-donating effects.

2-Amino-6-methylnicotinonitrile (CAS 84647-20-1)

  • Structural Differences: An amino group (-NH₂) replaces the 2-methyl group (Molecular Formula: C₇H₇N₃; MW: 133.15 g/mol) ().
  • Electronic and Solubility Properties: The amino group is electron-donating, increasing the electron density of the pyridine ring and enhancing hydrogen-bonding capability, which may improve aqueous solubility compared to this compound.
  • Applications: The amino group enables participation in condensation reactions (e.g., forming heterocycles like triazines), whereas the methyl groups in this compound may favor alkylation or oxidation pathways.

2-(Benzyloxy)-4,6-dimethylnicotinonitrile

  • Structural Differences : A benzyloxy group (-OCH₂C₆H₅) at the 2-position and methyl groups at 4- and 6-positions ().
  • Applications: The benzyloxy group may serve as a protecting group in multi-step syntheses, a functionality absent in this compound.

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility Trends
This compound C₇H₆N₂ (inferred) ~118.14 2,6-CH₃; 3-CN Moderate steric hindrance, nitrile reactivity
2,6-Dichloronicotinonitrile C₆H₂Cl₂N₂ 173.00 2,6-Cl; 3-CN Electrophilic, cross-coupling suitable
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 2-NH₂; 6-CH₃; 3-CN Enhanced H-bonding, higher solubility
2-(Benzyloxy)-4,6-dimethylnicotinonitrile C₁₅H₁₄N₂O 250.29 (inferred) 2-OCH₂C₆H₅; 4,6-CH₃; 3-CN High lipophilicity, steric bulk

Research Findings and Computational Insights

  • Spectroscopic and Thermodynamic Properties : DFT studies on similar pyridine derivatives () suggest that methyl and nitrile groups influence vibrational spectra (FT-IR) and electronic absorption (UV-vis). For example, methyl groups may redshift absorption maxima due to hyperconjugative effects.
  • Thermodynamic Stability: Temperature-dependent studies () indicate that methyl-substituted compounds exhibit predictable entropy and enthalpy trends, which could guide synthetic optimization for this compound.

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